molecular formula C22H26FN3O B248745 N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide

Cat. No. B248745
M. Wt: 367.5 g/mol
InChI Key: YSBMSPZIGCRNGW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide, also known as FPPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine transporter ligand, which makes it useful for studying the dopamine system in the brain. N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has also been studied for its potential use in the treatment of Parkinson’s disease and other neurological disorders.

Mechanism of Action

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide acts as a dopamine transporter ligand, which means it binds to the dopamine transporter protein in the brain. This binding inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in mice, which suggests that it has a stimulant effect. N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has also been found to increase dopamine release in the brain, which can lead to increased feelings of pleasure and reward. Additionally, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been found to have anxiolytic effects, which means it can reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has several advantages for use in lab experiments. It is a selective dopamine transporter ligand, which means it can be used to study the dopamine system in the brain. Additionally, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine transporter function. However, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has some limitations for use in lab experiments. It has been found to have some toxic effects, which can limit its use in certain experiments. Additionally, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide has been found to have some potential for abuse, which means it must be handled with care.

Future Directions

There are several future directions for research on N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide. One potential area of research is the development of new drugs based on the structure of N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide. Another area of research is the study of the long-term effects of N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide on the brain and behavior. Additionally, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide could be studied in combination with other drugs to determine potential synergistic effects. Overall, N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide is a promising compound for use in scientific research and has the potential to lead to new discoveries in the field of neuroscience.

Synthesis Methods

The synthesis of N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide involves the reaction of 4-fluoroaniline with 3-(4-(3-phenylallyl)piperazin-1-yl)propanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide.

properties

Product Name

N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide

Molecular Formula

C22H26FN3O

Molecular Weight

367.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C22H26FN3O/c23-20-8-10-21(11-9-20)24-22(27)12-14-26-17-15-25(16-18-26)13-4-7-19-5-2-1-3-6-19/h1-11H,12-18H2,(H,24,27)/b7-4+

InChI Key

YSBMSPZIGCRNGW-QPJJXVBHSA-N

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C/C=C/C3=CC=CC=C3

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.